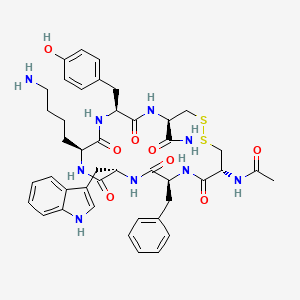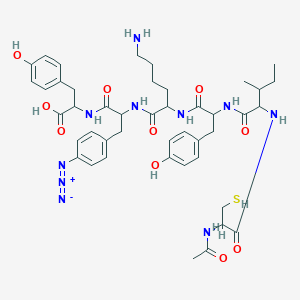
Ac-DL-Cys-DL-xiIle-DL-Tyr-DL-Lys-DL-Phe(4-N3)-DL-Tyr-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ac-DL-Cys-DL-xiIle-DL-Tyr-DL-Lys-DL-Phe(4-N3)-DL-Tyr-OH” is a synthetic peptide composed of several amino acids Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, each protected by a temporary protecting group to prevent unwanted reactions.
For “Ac-DL-Cys-DL-xiIle-DL-Tyr-DL-Lys-DL-Phe(4-N3)-DL-Tyr-OH,” the synthesis would involve:
Activation of amino acids: Using reagents like HBTU or DIC to activate the carboxyl group.
Coupling reactions: Sequential addition of amino acids to the resin-bound peptide.
Deprotection: Removal of protecting groups using TFA (trifluoroacetic acid).
Cleavage: Final cleavage of the peptide from the resin.
Industrial Production Methods
In an industrial setting, peptide synthesis is scaled up using automated peptide synthesizers. These machines streamline the process, allowing for the production of large quantities of peptides with high purity. The use of high-performance liquid chromatography (HPLC) ensures the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: For example, the cysteine residue can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or iodine for disulfide bond formation.
Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol for disulfide bond reduction.
Substitution reagents: Various alkylating agents for modifying side chains.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides.
Wissenschaftliche Forschungsanwendungen
Peptides like “Ac-DL-Cys-DL-xiIle-DL-Tyr-DL-Lys-DL-Phe(4-N3)-DL-Tyr-OH” have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.
Industry: Used in the development of new materials and biotechnological applications.
Wirkmechanismus
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect. For example, peptides can mimic hormones or neurotransmitters, binding to their respective receptors and activating signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-DL-Cys-DL-Ile-DL-Tyr-DL-Lys-DL-Phe-DL-Tyr-OH: A similar peptide without the azide group on the phenylalanine residue.
Ac-DL-Cys-DL-xiIle-DL-Tyr-DL-Lys-DL-Phe-DL-Tyr-OH: A variant without the azide modification.
Uniqueness
The presence of the azide group on the phenylalanine residue in “Ac-DL-Cys-DL-xiIle-DL-Tyr-DL-Lys-DL-Phe(4-N3)-DL-Tyr-OH” makes it unique. This modification can be used for click chemistry, a powerful tool for bioconjugation and the development of novel biomolecules.
This framework should help you create a detailed article about the compound
Eigenschaften
Molekularformel |
C44H58N10O10S |
|---|---|
Molekulargewicht |
919.1 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[2-[(2-acetamido-3-sulfanylpropanoyl)amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-3-(4-azidophenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C44H58N10O10S/c1-4-25(2)38(52-42(61)37(24-65)47-26(3)55)43(62)50-35(22-28-10-16-31(56)17-11-28)40(59)48-33(7-5-6-20-45)39(58)49-34(21-27-8-14-30(15-9-27)53-54-46)41(60)51-36(44(63)64)23-29-12-18-32(57)19-13-29/h8-19,25,33-38,56-57,65H,4-7,20-24,45H2,1-3H3,(H,47,55)(H,48,59)(H,49,58)(H,50,62)(H,51,60)(H,52,61)(H,63,64) |
InChI-Schlüssel |
YGJYKNHKRWZTIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CS)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ac-I[CV(Bpa)QDWGAHRC]T](/img/structure/B10846295.png)
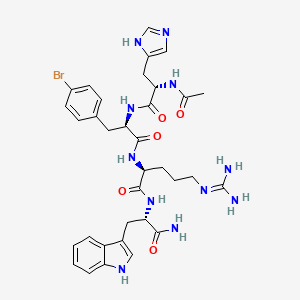
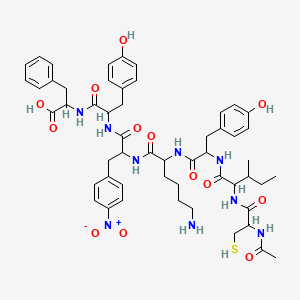
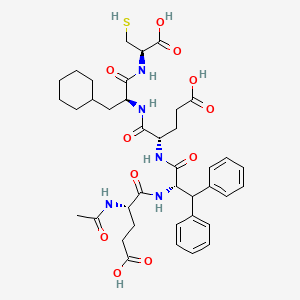
![8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B10846320.png)
![Ac-I[CVHQDWGHHRC]T-NH2](/img/structure/B10846326.png)
![Ac-I[CVSQDWGHHRC]T-NH2](/img/structure/B10846329.png)
![Ac-I[CV(Bpa)QDWGAHRC]T-NH2](/img/structure/B10846333.png)
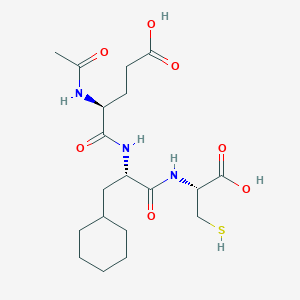
![Ac-I[CV(1Nal)QDWGAHRC]T](/img/structure/B10846337.png)
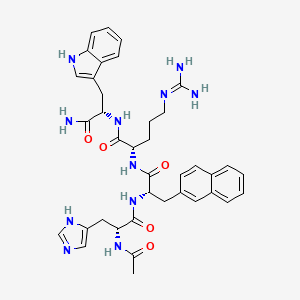
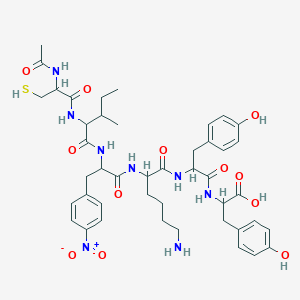
![AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2](/img/structure/B10846350.png)
